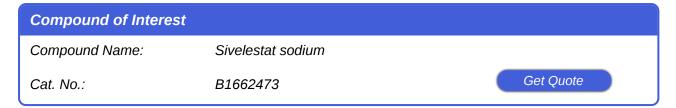


Preparing Sivelestat Sodium Stock Solutions in DMSO: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sivelestat sodium is a potent and selective competitive inhibitor of neutrophil elastase, a key protease implicated in the inflammatory cascade of various diseases, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2][3] Accurate and consistent preparation of **Sivelestat sodium** stock solutions is critical for reliable in vitro and in vivo experimental outcomes. This document provides a detailed protocol for the preparation, storage, and handling of **Sivelestat sodium** stock solutions using dimethyl sulfoxide (DMSO) as the solvent. It also includes a summary of its solubility, stability, and a diagram of the key signaling pathways influenced by its inhibitory action.

Data Presentation: Solubility and Stability

The solubility of **Sivelestat sodium** in DMSO can vary depending on the specific salt form (e.g., sodium salt vs. sodium salt hydrate) and the preparation method. It is crucial to consult the manufacturer's product data sheet for specific information. The following table summarizes solubility and stability data from various sources.



Parameter	Value	Source
Solubility in DMSO	~15 mg/mL	[4]
100 mg/mL (with ultrasonic and warming to 60°C)	[5]	
250 mg/mL (with ultrasonic)	[6]	_
Storage of Stock Solution	-20°C for up to 1 month	[5][6][7]
-80°C for up to 6 months	[5][6][7]	
Stability Note	Avoid repeated freeze-thaw cycles. Aliquoting is highly recommended.	[7]

Note: The stability of compounds in DMSO can be compound-specific. For critical experiments, using freshly prepared solutions is recommended.[8]

Experimental Protocol: Preparation of a 10 mM Sivelestat Sodium Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Sivelestat sodium** (Molecular Weight: 456.44 g/mol for the sodium salt) in DMSO. Adjust the calculations based on the specific molecular weight of your **Sivelestat sodium** form.

Materials:

- Sivelestat sodium powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
- Calibrated analytical balance
- Vortex mixer



- Optional: Water bath or sonicator
- Optional: Inert gas (e.g., argon or nitrogen)

Procedure:

- Pre-handling Preparation:
 - Bring the Sivelestat sodium powder and DMSO to room temperature before opening to prevent condensation.
 - Work in a clean, dry environment, preferably in a fume hood or laminar flow hood.
- Weighing the Compound:
 - Tare a sterile microcentrifuge tube on the analytical balance.
 - Carefully weigh the desired amount of Sivelestat sodium powder. For 1 mL of a 10 mM stock solution, you will need 4.56 mg of Sivelestat sodium.
- Dissolving the Compound:
 - Add the appropriate volume of anhydrous DMSO to the tube containing the Sivelestat
 sodium powder. For a 10 mM stock, add 1 mL of DMSO for every 4.56 mg of compound.
 - Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
 - Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
 - For higher concentrations or if dissolution is slow: Gentle warming in a water bath (up to 60°C) or sonication can be used to aid dissolution.[5]
- Optional Inert Gas Purging:
 - To enhance stability, especially for long-term storage, gently bubble an inert gas like argon or nitrogen through the DMSO stock solution for a few minutes to displace oxygen.[4]

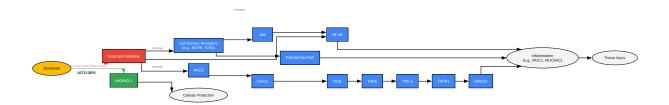


· Aliquoting and Storage:

- To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
- Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6][7]

Sivelestat Sodium Mechanism of Action and Signaling Pathways

Sivelestat is a competitive inhibitor of human neutrophil elastase, with an IC50 of 44 nM.[4][7] [9] Neutrophil elastase is a serine protease released by neutrophils during inflammation that can degrade various extracellular matrix proteins and mediate inflammatory signaling.[10][11] By inhibiting neutrophil elastase, Sivelestat can modulate several downstream signaling pathways implicated in inflammation and tissue injury.



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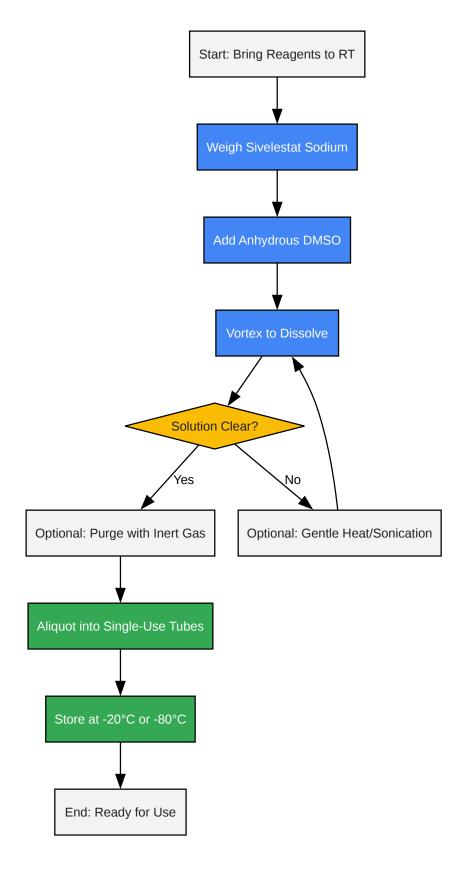
Caption: Sivelestat inhibits Neutrophil Elastase, modulating downstream inflammatory pathways.

The diagram above illustrates the central role of neutrophil elastase in activating proinflammatory signaling cascades. Sivelestat's inhibition of neutrophil elastase can lead to the downregulation of pathways such as ERK1/2, PI3K/AKT/mTOR, and JNK/NF-κB, which are involved in the expression of inflammatory mediators.[1][2][12][13] Additionally, some studies suggest that Sivelestat may also promote cellular protection through the activation of the Nrf2/HO-1 pathway.[1][14]

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the logical flow of the **Sivelestat sodium** stock solution preparation protocol.





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Caption: Workflow for preparing **Sivelestat sodium** stock solution in DMSO.



Conclusion

This application note provides a comprehensive guide for the preparation of **Sivelestat sodium** stock solutions in DMSO for research applications. Adherence to this protocol, including careful handling, appropriate storage, and consideration of the compound's stability, will contribute to the generation of accurate and reproducible experimental data. Understanding the mechanism of action and the signaling pathways affected by Sivelestat is essential for designing experiments and interpreting results in the context of inflammation and drug development.

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